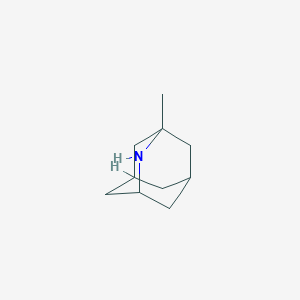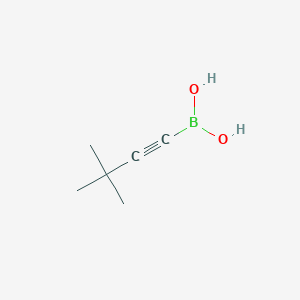![molecular formula C9H8BrNO2 B13465581 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one is a heterocyclic compound that features a unique structure combining elements of both pyridine and oxepine rings
Preparation Methods
The synthesis of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxepine derivatives or reduction to modify the pyridine ring.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one can be compared with other similar compounds, such as:
2-bromo-1H,4H,5H,6H,8H,9H-oxepino[4,5-d]pyrimidin-4-one: This compound has a similar oxepine ring but differs in the attached pyrimidine ring.
4-bromo-3-butyl-5-(dibromomethylene)furan-2(5H)-one: Another brominated heterocyclic compound with different ring structures and substituents.
The uniqueness of this compound lies in its specific ring fusion and the presence of both bromine and oxygen atoms, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-7,8-dihydro-5H-oxepino[4,3-c]pyridin-9-one |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-11-3-6-7(8)5-13-2-1-9(6)12/h3-4H,1-2,5H2 |
InChI Key |
ORXDBPUCKCDLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)

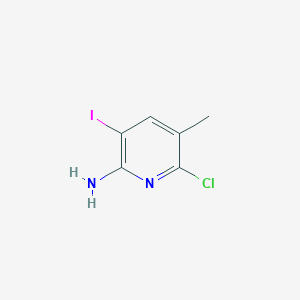
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
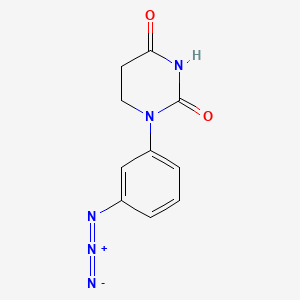
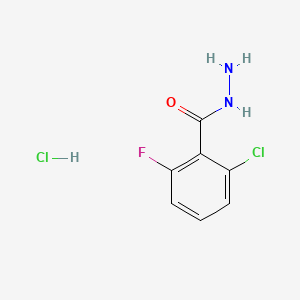
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
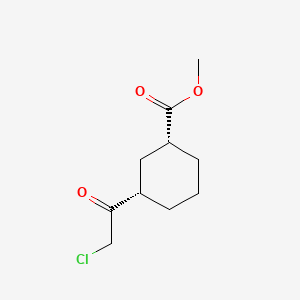
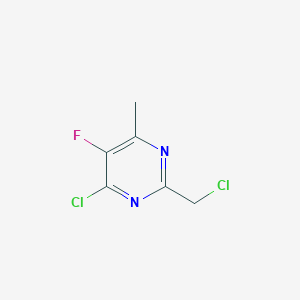
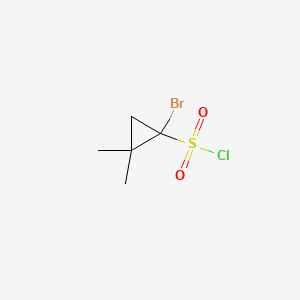
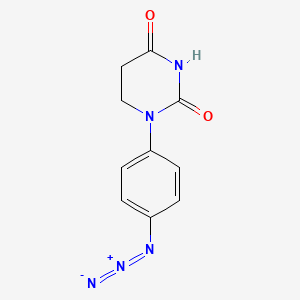
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
